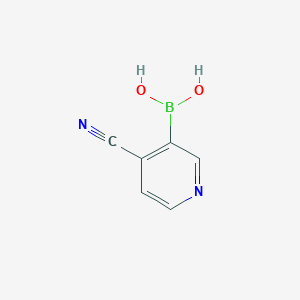

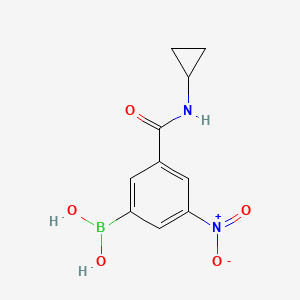

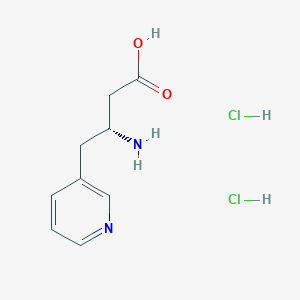

![molecular formula C11H15Cl2N3 B1451505 [2-(2-Fenil-1H-imidazol-1-il)etil]amina dihidrocloruro CAS No. 1059626-12-8](/img/structure/B1451505.png)

[2-(2-Fenil-1H-imidazol-1-il)etil]amina dihidrocloruro

Descripción general

Descripción

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole is a structure that, despite being small, has a unique chemical complexity .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C -substituted imidazoles .

Molecular Structure Analysis

Imidazole is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Mecanismo De Acción

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets . These include various enzymes and receptors involved in critical biological processes .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids within the target proteins .

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biochemical pathways, often through their interaction with key enzymes and receptors .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

[2-(2-Phenyl-1h-imidazol-1-yl)ethyl]amine dihydrochloride has a number of advantages for laboratory experiments. It is a simple and cost-effective compound to synthesize, and it is easily soluble in water and other organic solvents. Additionally, it is a reversible inhibitor of acetylcholine, which makes it useful for studying the effects of drugs on the central nervous system. However, [2-(2-Phenyl-1h-imidazol-1-yl)ethyl]amine dihydrochloride has a few limitations. It is not very stable, and it can be degraded by light and heat. Additionally, it has a short half-life, which can limit its usefulness in long-term studies.

Direcciones Futuras

The use of [2-(2-Phenyl-1h-imidazol-1-yl)ethyl]amine dihydrochloride in scientific research is still in its early stages, and there are many potential future directions. One potential direction is the use of [2-(2-Phenyl-1h-imidazol-1-yl)ethyl]amine dihydrochloride in combination with other compounds to study the effects of drugs on the central nervous system. Additionally, [2-(2-Phenyl-1h-imidazol-1-yl)ethyl]amine dihydrochloride could be used to study the biochemical and physiological effects of compounds, as well as their antioxidant and neuroprotective effects. Finally, [2-(2-Phenyl-1h-imidazol-1-yl)ethyl]amine dihydrochloride could be used in drug discovery and development, as well as in studies of enzyme inhibition and protein-protein interactions.

Aplicaciones Científicas De Investigación

Actividades Antibacterianas y Antimícoticas

Se ha informado que los derivados de imidazol exhiben actividades antibacterianas y antimícoticas . Pueden inhibir el crecimiento de bacterias y micobacterias, lo que los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antibacterianos.

Actividad Antiinflamatoria

Los compuestos de imidazol también pueden exhibir propiedades antiinflamatorias . Potencialmente, pueden utilizarse en el tratamiento de diversas enfermedades inflamatorias.

Actividad Antitumoral

Los derivados de imidazol han mostrado potencial en el campo de la oncología . Pueden inhibir el crecimiento de las células tumorales, lo que sugiere su posible uso en el tratamiento del cáncer.

Actividad Antidiabética

Se ha informado que los compuestos de imidazol exhiben actividades antidiabéticas . Potencialmente, pueden utilizarse en el manejo de la diabetes.

Actividades Antialérgicas y Antipiréticas

Los derivados de imidazol pueden exhibir actividades antialérgicas y antipiréticas (reductoras de la fiebre) . Potencialmente, pueden utilizarse en el tratamiento de alergias y fiebre.

Actividades Antivirales y Antioxidantes

Los compuestos de imidazol también pueden exhibir actividades antivirales y antioxidantes . Potencialmente, pueden utilizarse en el tratamiento de infecciones virales y en el manejo del estrés oxidativo.

Actividades Antiamébica y Antihelmíntica

Se ha informado que los derivados de imidazol exhiben actividades antiamébica y antihelmíntica . Pueden inhibir el crecimiento de amebas y helmintos (gusanos parásitos), lo que sugiere su posible uso en el tratamiento de infecciones amébica y helmíntica.

Actividades Antifúngicas y Ulcerogénicas

Los compuestos de imidazol pueden exhibir actividades antifúngicas y ulcerogénicas . Potencialmente, pueden utilizarse en el tratamiento de infecciones fúngicas y úlceras.

Análisis Bioquímico

Biochemical Properties

[2-(2-Phenyl-1H-imidazol-1-yl)ethyl]amine dihydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in oxidative stress responses and metabolic pathways . The compound’s imidazole ring structure allows it to form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and stability .

Cellular Effects

The effects of [2-(2-Phenyl-1H-imidazol-1-yl)ethyl]amine dihydrochloride on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses to external stimuli . Additionally, it can affect the expression of genes involved in stress responses and metabolic regulation .

Molecular Mechanism

At the molecular level, [2-(2-Phenyl-1H-imidazol-1-yl)ethyl]amine dihydrochloride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzymes, altering their activity and function . The compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [2-(2-Phenyl-1H-imidazol-1-yl)ethyl]amine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of [2-(2-Phenyl-1H-imidazol-1-yl)ethyl]amine dihydrochloride vary with different dosages in animal models. At low doses, the compound can enhance cellular functions and metabolic processes . At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .

Metabolic Pathways

[2-(2-Phenyl-1H-imidazol-1-yl)ethyl]amine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and energy metabolism . The compound can influence metabolic flux and alter the levels of key metabolites, leading to changes in cellular energy balance and redox state .

Transport and Distribution

Within cells and tissues, [2-(2-Phenyl-1H-imidazol-1-yl)ethyl]amine dihydrochloride is transported and distributed through specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity and effectiveness in biochemical applications .

Subcellular Localization

The subcellular localization of [2-(2-Phenyl-1H-imidazol-1-yl)ethyl]amine dihydrochloride is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular processes . Its localization can impact its activity and function, making it an essential factor in its biochemical applications .

Propiedades

IUPAC Name |

2-(2-phenylimidazol-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.2ClH/c12-6-8-14-9-7-13-11(14)10-4-2-1-3-5-10;;/h1-5,7,9H,6,8,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSNUZUSLIIBFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-Phenylethyl)phenyl]amine hydrochloride](/img/structure/B1451423.png)

![N'-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B1451432.png)

![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B1451444.png)